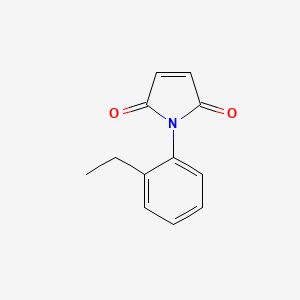

1-(2-ethylphenyl)-1H-pyrrole-2,5-dione

Description

1-(2-Ethylphenyl)-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a pyrrole-2,5-dione core substituted with a 2-ethylphenyl group at the 1-position. Maleimides are widely utilized in bioconjugation, polymer chemistry, and drug design due to their reactivity toward thiol groups, enabling selective crosslinking or functionalization . The ethyl group at the ortho position of the phenyl ring introduces steric hindrance, which may modulate electronic properties and solubility compared to other substituted derivatives .

Propriétés

IUPAC Name |

1-(2-ethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNWHPFWQMQXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351614 | |

| Record name | 1-(2-Ethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91569-16-3 | |

| Record name | 1-(2-Ethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Ethylphenyl)maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethylphenyl)-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylbenzaldehyde with succinic anhydride in the presence of a base such as sodium hydride. The reaction proceeds through a series of steps including aldol condensation, cyclization, and dehydration to yield the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-ethylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding dihydroxy derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2,5-dione derivatives, while reduction can produce dihydroxy derivatives.

Applications De Recherche Scientifique

1-(2-ethylphenyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of 1-(2-ethylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The biological, chemical, and physical properties of pyrrole-2,5-dione derivatives are highly dependent on substituent type and position. Below is a systematic comparison:

Substituent Position and Electronic Effects

- This substitution may improve metabolic stability in drug candidates .

- 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1): The electron-withdrawing chloro and trifluoromethyl groups increase electrophilicity, enhancing reactivity toward nucleophiles. This compound exhibits antineoplastic activity by targeting kinase pathways .

- 1-(4-Aminophenyl)-1H-pyrrole-2,5-dione: The para-amino group enables further functionalization (e.g., diazotization) and improves water solubility, making it suitable for pharmaceutical intermediates .

Physicochemical Properties

- Solubility: Hydrophobic substituents (e.g., ethyl, trifluoromethyl) reduce aqueous solubility, whereas amino or hydroxyl groups enhance it .

- Stability : Electron-withdrawing groups (e.g., chloro) increase maleimide ring stability under acidic conditions .

Key Research Findings

- Protein Conjugation : 1-(Pent-4-en-1-yl)-1H-pyrrole-2,5-dione derivatives react with cysteine residues in proteins, enabling site-specific bioconjugation for therapeutic antibody-drug conjugates .

- Structure-Activity Relationships (SAR) : Ortho-substituted derivatives like 1-(2-ethylphenyl)-1H-pyrrole-2,5-dione exhibit slower thiol reactivity but improved in vivo stability compared to para-substituted analogs .

- Therapeutic Potential: Derivatives with aromatic or heteroaromatic substituents show promise as kinase inhibitors, antimicrobial agents, and anticancer drugs .

Activité Biologique

1-(2-ethylphenyl)-1H-pyrrole-2,5-dione is a compound belonging to the pyrrole-2,5-dione family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and cholesterol absorption-inhibiting activities.

Chemical Structure and Properties

The molecular structure of this compound features a pyrrole ring substituted with an ethylphenyl group. This structure is significant as it influences the compound's interaction with biological targets. The compound can be synthesized through various methods, including reactions involving maleic anhydride and substituted anilines.

Antimicrobial Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis and function.

Table 1: Antimicrobial Activity of Pyrrole-2,5-Dione Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

Anticancer Properties

The anticancer potential of this compound has been explored extensively. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting specific kinases involved in cancer progression.

Case Study: Inhibition of Cancer Cell Growth

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the viability of colorectal cancer cells (HCT-116) with a GI50 value around . This suggests strong potential for development as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenases (COX-1 and COX-2), which play crucial roles in the inflammatory response. Research has shown that derivatives can reduce lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in macrophages.

Table 2: Anti-inflammatory Activity

| Compound | COX Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| This compound | 75 | 50 |

| 60 | 25 |

Cholesterol Absorption Inhibition

Recent studies have identified the potential of this compound as a cholesterol absorption inhibitor. It has been shown to suppress lipid accumulation in macrophages and reduce inflammatory responses associated with atherosclerosis.

Case Study: Cholesterol Absorption Inhibition

A specific derivative exhibited stronger cholesterol absorption inhibition than ezetimibe in vitro, demonstrating no cytotoxicity at effective doses. The compound significantly reduced levels of LDH, MDA, TNF-α, and ROS in treated macrophages.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound inhibits key enzymes involved in inflammation and cancer cell proliferation.

- Receptor Binding: It may bind to specific receptors or proteins involved in cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.